molecular formula C12H12BrNO B11722547 1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile

1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B11722547
M. Wt: 266.13 g/mol
InChI Key: ZOHGJJSAMWGRCV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile
  • 1-(2-Methoxy-5-bromophenyl)cyclobutanecarbonitrile

Uniqueness

1-(5-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the bromine atom and the methoxy group on the phenyl ring, along with the cyclobutanecarbonitrile moiety, makes it a versatile building block for various chemical syntheses.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrNO/c1-15-11-4-3-9(13)7-10(11)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI Key

ZOHGJJSAMWGRCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CCC2)C#N

Origin of Product

United States

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